molecular formula C18H22N2O4 B2498221 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid CAS No. 1047678-60-3

2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Cat. No.: B2498221
CAS No.: 1047678-60-3
M. Wt: 330.384
InChI Key: YMOAFAOERQAEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a complex organic compound with a unique structure that combines a naphthalene ring with an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of naphthalene-1-amine with 3-methoxypropylamine under controlled conditions to form an intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced functional groups .

Scientific Research Applications

2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-2-(naphthalen-1-ylamino)propanamide
  • N-(3-methoxypropyl)-2-(naphthalen-1-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((3-Methoxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has a unique combination of functional groups that confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-methoxypropylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-11-5-10-19-16(18(22)23)12-17(21)20-15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9,16,19H,5,10-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOAFAOERQAEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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